1-Oleoyl-2-stearoyl-sn-glycero-3-phosphocholine

説明

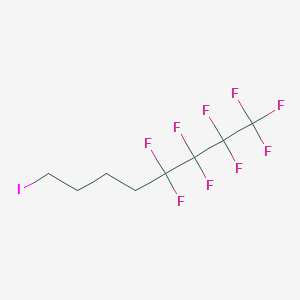

1-Oleoyl-2-stearoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 36:1 in which the phosphatidyl acyl groups at positions 1 and 2 are specified as oleoyl and stearoyl respectively . It is a natural product found in Drosophila melanogaster, Vitis vinifera, and Saccharomyces cerevisiae .

Synthesis Analysis

1-Stearoyl-2-oleoyl-sn-glycero-3-PC is a phospholipid containing stearic acid and palmitic acid at the sn-1 and sn-2 positions, respectively . It has been used in the generation of lipid nanoparticles (LNPs) for the delivery of plasmid DNA in vitro .Molecular Structure Analysis

The molecule of 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine has a hydrophilic head and a glycerol ester bonding the two hydrophobic tails, known as saturated (sn-1) and unsaturated (sn-2) chains. The double bond in the sn-2 hydrocarbon chain leads to the formation of a kink .Chemical Reactions Analysis

1-Stearoyl-2-oleoyl-sn-glycero-3-PC has been used in the generation of lipid nanoparticles (LNPs) for the delivery of plasmid DNA in vitro . Liposomes containing 1-stearoyl-2-oleoyl-sn-glycero-3-PC and encapsulating the acetylcholinesterase (AChE) reactivator HI-6 increase the cerebral AChE reactivation rate by 10% compared with HI-6 alone in a mouse model of brain poisoning induced by the organophosphate nerve agent soman .Physical And Chemical Properties Analysis

1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine has a molecular weight of 788.1 g/mol . The molecular formula is C44H86NO8P .科学的研究の応用

Interaction with Ozone

1-Oleoyl-2-stearoyl-sn-glycero-3-phosphocholine (OSPC) exhibits significant interactions with ozone. In a study, OSPC monolayers were exposed to ozone, showing changes in surface pressure-area isotherms, which indicate reactions at the air-water interface. These changes were most pronounced under basic subphase conditions, suggesting acid formation as a major product of the ozone reaction (Lai, Yang, & Finlayson‐Pitts, 1994).

Interaction with Hypochlorite

OSPC reacts with hypochlorite, leading to the formation of various compounds, including chlorohydrins and glycols. This reaction was studied using mass spectrometry, revealing that hypochlorite interacts with the double bond in the oleic acid residue of OSPC, forming various oxidation products. Such interactions are significant for understanding the behavior of these phospholipids under oxidative stress (Panasenko, Osipov, Schiller, & Arnhold, 2002).

Thermodynamics of Mixed Monolayers

The thermodynamic properties of OSPC mixed with other phospholipids were analyzed, showing that the behavior of such monolayers at the air-water interface depends on ion concentrations and the proportion of phospholipids in the mixture. This study helps to understand the thermodynamic behavior of membranes made of binary mixtures of phospholipids (Luna, Stroka, Bermudez, & Aranda‐Espinoza, 2011).

Oxidative Modifications

The heat-induced oxidative modifications of OSPC were evaluated, showing that oxidation products formed at high temperatures contained functional groups like hydroxyl, oxo, or epoxy groups. This study is significant for understanding the stability of OSPC in food products and its potential as a functional food component (Grandois, Marchioni, Ennahar, Giuffrida, & Bindler, 2010).

Volatiles Formed by Oxidation

OSPC was studied for its oxidative stability during thermal treatment. The formation of volatile oxidized compounds was analyzed, showing that aldehydes were major products of oxidized OSPC. This research helps in understanding the behavior of OSPC under conditions promoting oxidation, relevant for food science and preservation (Zhou, Zhao, Bindler, & Marchioni, 2014).

Phase Transition Temperatures

The phase transition temperatures of OSPC were studied, revealing differences in transition temperatures based on the fatty acids' chain lengths and depths of double bonds. This information is crucial for understanding the properties of phospholipid bilayers in biological membranes (Davis, Fleming, Coolbear, & Keough, 1981).

将来の方向性

The future directions of 1-Oleoyl-2-stearoyl-sn-glycero-3-phosphocholine research could involve further exploration of its properties and potential applications. For instance, it could be used in the generation of lipid nanoparticles for the delivery of plasmid DNA in vitro . Additionally, the interaction of the double bond in the acyl chains with the cholesterol off-plane methyl groups could be further investigated .

特性

IUPAC Name |

[(2R)-2-octadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H86NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20,22,42H,6-19,21,23-41H2,1-5H3/b22-20-/t42-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMJCSTNQFYPVOR-VHONOUADSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H86NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

788.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(18:1(9Z)/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008102 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

1-Oleoyl-2-stearoyl-sn-glycero-3-phosphocholine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2,3-trimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate](/img/structure/B3044003.png)

![Ethanone, 2-bromo-1-[2-(methylsulfonyl)phenyl]-](/img/structure/B3044014.png)

![5-[[2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-3,8,9-trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B3044015.png)